molecular formula C27H28N4O6S2 B2447069 ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-27-8

ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2447069
CAS RN: 449782-27-8
M. Wt: 568.66
InChI Key: WXUJBLLEFROZQY-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C27H28N4O6S2 and its molecular weight is 568.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Compounds

Research efforts have focused on the synthesis of new quinazolines and quinoline derivatives as potential antimicrobial agents. For instance, Desai et al. (2007) explored the synthesis and characterization of new quinazolines, showcasing their potential in combating microbial infections. Similarly, studies by Molina et al. (1993) and Zaki et al. (2014) have contributed to the development of new methodologies for synthesizing pyrrolo[2,3-c]quinoline derivatives, highlighting the versatility of these compounds in medicinal chemistry and their potential applications in designing new antimicrobial agents (Desai, P. N. Shihora, & D. Moradia, 2007); (Molina, M. Alajarín, & P. Sánchez-Andrada, 1993); (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).

Pharmacological Screening

Patel et al. (2009) synthesized various substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated them for antimicrobial, anti-inflammatory, and anthelmintic activities. This research highlights the potential of these compounds in pharmacological applications and their relevance to drug discovery efforts (Snehal Patel, G. Sreenivasa, E. Jayachandran, & K. J. Kumar, 2009).

Novel Methodologies in Organic Synthesis

The development of novel synthetic methodologies is crucial for expanding the toolbox of organic chemists. For example, Khaligh (2014) and Yarhosseini et al. (2016) reported on the use of novel catalysts and conditions for the synthesis of polyhydroquinoline and Hantzsch 1,4-dihydropyridine derivatives, respectively. These studies not only offer new synthetic pathways but also contribute to the understanding of reaction mechanisms and the efficiency of synthesis processes (N. G. Khaligh, 2014); (Mahsa Yarhosseini, Shahrzad Javanshir, M. Dekamin, & Mohammad Farhadnia, 2016).

properties

IUPAC Name

ethyl 3-carbamoyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S2/c1-2-37-27(34)30-15-13-20-22(16-30)38-26(23(20)24(28)32)29-25(33)18-9-11-19(12-10-18)39(35,36)31-14-5-7-17-6-3-4-8-21(17)31/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUJBLLEFROZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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